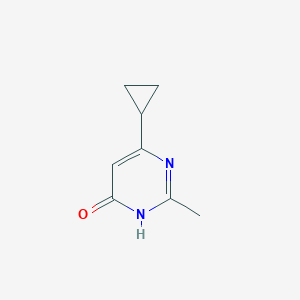![molecular formula C10H8N4O B1489669 2-Methyl-5H,6H-[1,2,4]triazolo[1,5-c]chinazolin-5-on CAS No. 258350-94-6](/img/structure/B1489669.png)
2-Methyl-5H,6H-[1,2,4]triazolo[1,5-c]chinazolin-5-on
Übersicht
Beschreibung
2-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one is a compound with the CAS Number 258350-94-6 . It has a molecular weight of 200.2 . The IUPAC name for this compound is 2-methyl [1,2,4]triazolo [1,5-c]quinazolin-5 (6H)-one .
Synthesis Analysis
The [1,2,3]-triazolo [1,5-a] quinoxalin-4 (5 H )-one scaffold and its analogues are relevant structural templates in both natural and synthetic biologically active compounds . A “refreshed” synthesis of the [1,2,3]-triazolo [1,5- a ]quinoxalin-4 (5 H )-one core has been reported, which encompasses the use of eco-compatible catalysts and reaction conditions . An extensive derivatization campaign was also performed at both the endocyclic amide nitrogen and the ester functionality .Molecular Structure Analysis
The InChI code for 2-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one is 1S/C10H8N4O/c1-6-11-9-7-4-2-3-5-8 (7)12-10 (15)14 (9)13-6/h2-5H,1H3, (H,12,15) .Physical And Chemical Properties Analysis
2-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one is a powder with a melting point of 324-325 . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthese von Heterocyclen
Die Verbindung dient als Schlüsselzwischenprodukt bei der Synthese verschiedener heterocyclischer Verbindungen, die in der medizinischen Chemie von entscheidender Bedeutung sind. Ihre Struktur ermöglicht die Bildung von Verbindungen mit einem Brückenkopf-Stickstoffatom, das häufig in biologisch aktiven Molekülen vorkommt .
Biologische Aktivität
„2-Methyl-5H,6H-[1,2,4]triazolo[1,5-c]chinazolin-5-on“ zeigt eine Reihe biologischer Aktivitäten. Es wirkt als inverser Agonist für RORγt und als Inhibitor für Enzyme wie PHD-1, JAK1 und JAK2. Diese Eigenschaften machen es wertvoll für die Behandlung von Krankheiten wie Herz-Kreislauf-Erkrankungen, Typ-2-Diabetes und Hyperproliferationsstörungen .
Materialwissenschaften
Diese Verbindung findet aufgrund ihrer einzigartigen chemischen Eigenschaften Anwendung in den Materialwissenschaften. Sie kann bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt werden, die für fortschrittliche technologische Anwendungen erforderlich sind .
Entwicklung von pharmazeutischen Arzneimitteln
Die Fähigkeit der Verbindung, verschiedene Enzyme zu hemmen, macht sie zu einem Kandidaten für die Arzneimittelentwicklung. Sie kann verwendet werden, um Medikamente zur Behandlung einer Vielzahl von Erkrankungen zu entwickeln, darunter entzündliche Erkrankungen und bestimmte Krebsarten .
Katalysatorfreie Synthese
Sie wird in katalysatorfreien Syntheseverfahren eingesetzt, die umweltfreundlicher und kostengünstiger sind. Dieser Ansatz ist besonders nützlich bei der Herstellung von 1,2,4-Triazolo[1,5-a]pyridinen, die bedeutende pharmazeutische Anwendungen haben .
Antibakterielle und Antikrebs-Eigenschaften
Die Verbindung hat sich als vielversprechend für die Entwicklung von antimikrobiellen und Antikrebsmitteln erwiesen. Ihre Struktur ermöglicht die Herstellung von Derivaten, die spezifische Krankheitserreger oder Krebszellen angreifen können .
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Wirkmechanismus
Pharmacokinetics
It is known that the compound has a molecular weight of 2002 , which could influence its absorption and distribution. The compound’s stability at room temperature may also affect its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one. For instance, the compound’s stability at room temperature suggests that it may be sensitive to temperature changes. Additionally, the compound’s interaction with water molecules during its intramolecular rearrangement suggests that humidity could potentially influence its action.
Eigenschaften
IUPAC Name |
2-methyl-6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O/c1-6-11-9-7-4-2-3-5-8(7)12-10(15)14(9)13-6/h2-5H,1H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPQZGXLYBPJGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=N1)C3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
258350-94-6 | |
| Record name | 2-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(Pyridin-4-yl)methyl]azepane dihydrochloride](/img/structure/B1489586.png)
![2-[4-(4-Fluoro-2-methylbenzyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1489587.png)


![1-Ethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,3-dihydrobenzoimidazol-2-one](/img/structure/B1489591.png)


![N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide](/img/structure/B1489596.png)
![2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl]ethanol](/img/structure/B1489599.png)
![[5-(2,5-Dichlorophenyl)-thiophen-2-yl]-methanol](/img/structure/B1489600.png)

![2-(9-Oxoxanthen-2-yl)propionic Acid 1,8-Diazabicyclo[5.4.0]undec-7-ene Salt](/img/structure/B1489606.png)
![3-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B1489607.png)
